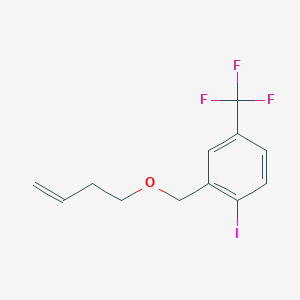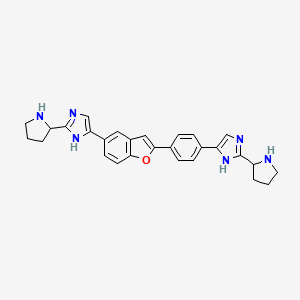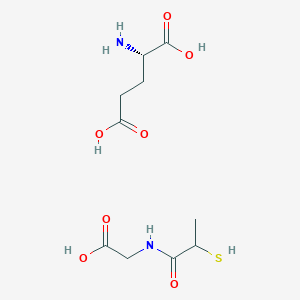
4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl is an organic compound with the molecular formula C20H15F It is a biphenyl derivative where a fluorine atom is substituted at the 4th position and a phenylethyl group is attached at the 2nd position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and fluorobenzene as the primary starting materials.
Fluorination: The fluorination of biphenyl is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Phenylethylation: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into biphenyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Biphenyl ketones, carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The phenylethyl group contributes to the compound’s binding affinity and selectivity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-fluoro-4-(2-phenylethyl): Similar structure but lacks the biphenyl core.
4-Fluorobibenzyl: Another biphenyl derivative with a fluorine atom and a phenylethyl group.
Uniqueness
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl is unique due to the specific positioning of the fluorine and phenylethyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920276-48-8 |
|---|---|
Molekularformel |
C20H17F |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-fluoro-1-phenyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C20H17F/c21-19-13-14-20(17-9-5-2-6-10-17)18(15-19)12-11-16-7-3-1-4-8-16/h1-10,13-15H,11-12H2 |
InChI-Schlüssel |
ZDCHHIXFHZPIPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=C(C=CC(=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)


![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)

![8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637520.png)
![2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12637522.png)


![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
